molecular formula C11H17N3O B257296 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol CAS No. 95380-59-9

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Cat. No.: B257296
CAS No.: 95380-59-9
M. Wt: 207.27 g/mol
InChI Key: VZIBJUXRABFUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridinol ring linked to a 4-methylpiperazine group, a motif frequently found in the design of biologically active compounds. The 4-methylpiperazine subunit is a common feature in molecules developed as potent inhibitors for various kinase targets . For instance, this specific pharmacophore has been utilized in the design of advanced inhibitors targeting kinases such as ABL (including the T315I mutant for chronic myeloid leukemia research) and RET (and its gatekeeper mutants for studies in non-small cell lung cancer and thyroid carcinoma) . Furthermore, the piperazine ring is a privileged scaffold in the synthesis of receptor ligands, including investigations into histamine H3 receptor binding . As a versatile intermediate, this compound provides researchers with a critical starting point for the synthesis and exploration of novel therapeutic agents, particularly in the fields of oncology and central nervous system disorders. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBJUXRABFUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Chloromethyl Intermediates

A common approach involves reacting 2-(chloromethyl)pyridin-3-ol with N-methylpiperazine under basic conditions. In a protocol adapted from mirtazapine intermediate synthesis, the chloromethyl group is introduced via chlorination of 2-methylpyridin-3-ol using thionyl chloride. Subsequent alkylation with N-methylpiperazine in dichloromethane at 0–25°C affords the target compound in 65–72% yield after recrystallization.

Reaction Conditions

  • Solvent: Dichloromethane or toluene

  • Base: Triethylamine or DIPEA

  • Temperature: 0–40°C

  • Yield: 68% (average)

Mitsunobu Reaction for Hydroxyl Retention

To avoid hydroxyl group oxidation, the Mitsunobu reaction couples 2-(hydroxymethyl)pyridin-3-ol with N-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method, inspired by pyridinemethanol syntheses, achieves 58% yield but requires strict anhydrous conditions.

Reductive Amination Strategies

Aldehyde Intermediate Route

2-Formylpyridin-3-ol is condensed with N-methylpiperazine in methanol, followed by reduction with sodium cyanoborohydride. This method, analogous to imatinib intermediate syntheses, yields 74–82% product. The aldehyde is generated via oxidation of 2-methylpyridin-3-ol using manganese dioxide.

Optimization Data

ParameterValue
Reducing AgentNaBH3CN
SolventMeOH/THF (1:1)
Reaction Time12–18 h
Isolated Yield78%

Ketone Reduction

A less common route involves reducing 2-acetylpyridin-3-ol to the secondary alcohol, followed by amination. However, this method suffers from low regioselectivity (<50% yield).

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A pyridine boronic ester derivative is coupled with a pre-functionalized methylpiperazine halide. For example, 3-hydroxypyridine-2-boronic acid pinacol ester reacts with 1-(bromomethyl)-4-methylpiperazine under Pd(PPh3)4 catalysis. Yields reach 65% but require rigorous exclusion of moisture.

Buchwald-Hartwig Amination

This method introduces the methylpiperazine group via C–N coupling. Using 2-bromopyridin-3-ol and N-methylpiperazine with Pd2(dba)3/Xantphos, yields up to 60% are achieved.

Catalyst System

  • Pd Source: Pd(OAc)2

  • Ligand: Xantphos

  • Base: Cs2CO3

  • Temperature: 100°C

Protection-Deprotection Sequences

tert-Butyldimethylsilyl (TBS) Protection

The hydroxyl group is protected as a TBS ether before alkylation. After reaction with N-methylpiperazine , TBS removal with TBAF yields the target compound in 70% overall yield.

Benzyl Ether Protection

Benzyl protection allows for harsher reaction conditions. Hydrogenolysis over Pd/C restores the hydroxyl group, but this method introduces purification challenges.

One-Pot Multistep Syntheses

Tandem Alkylation-Oxidation

A scalable one-pot method starts with 2-methylpyridine, which undergoes side-chain oxidation (KMnO4) followed by in situ alkylation with N-methylpiperazine . This approach achieves 62% yield but requires precise temperature control.

Continuous Flow Synthesis

Microreactor technology enables continuous generation of reactive intermediates. A 2015 study reported 85% yield using a three-step flow system:

  • Chlorination (Cl2 gas)

  • Alkylation (N-methylpiperazine)

  • Acidic hydrolysis

Biocatalytic Approaches

Enzymatic Methylation

Recent advances utilize methyltransferases to introduce the N-methyl group post-alkylation. Pseudomonas putida transaminases achieve 55% conversion but remain experimental.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Direct Alkylation6898.5High$$
Reductive Amination7899.1Moderate$$$
Suzuki Coupling6597.8Low$$$$
One-Pot Synthesis6296.2High$

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol has a wide range of applications across various fields:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The piperazine group is known to enhance the compound's interaction with microbial targets, potentially leading to new antibiotics.
  • Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Drug Development

  • GPR119 Activation: This compound has been investigated for its ability to activate GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in managing type 2 diabetes by enhancing insulin release .
  • Kinase Inhibition: Its structural features allow it to act as a kinase inhibitor, which is crucial for the treatment of cancers driven by aberrant kinase activity. Ongoing research aims to optimize its efficacy and selectivity for specific kinases involved in oncogenic signaling pathways .

Chemical Synthesis

  • Building Block for Complex Molecules: In organic chemistry, this compound serves as a versatile building block for synthesizing more complex compounds, including novel pharmaceuticals and biologically active molecules .

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of bacterial strains. Results indicated that certain modifications to the piperazine moiety significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 2: Diabetes Management

In vitro experiments demonstrated that this compound effectively stimulates insulin secretion from pancreatic beta cells through GPR119 activation. This finding supports its potential use as a therapeutic agent for managing type 2 diabetes, warranting further clinical investigations .

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of various cancer cell lines
GPR119 ActivationEnhances insulin secretion; potential diabetes treatment
Kinase InhibitionTargets specific kinases involved in cancer signaling

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The benzyl-substituted analogue (similarity 0.89) introduces steric hindrance, which may reduce metabolic stability but enhance selectivity for hydrophobic binding pockets .

Physicochemical Properties

  • Solubility: The hydroxyl group at position 3 enhances water solubility compared to non-hydroxylated analogues like Methyl 2-(4-methylpiperazin-1-yl)pyridine-5-carboxylate (AM-2226, ), which contains a lipophilic ester group .
  • Basicity: The 4-methylpiperazine group (pKa ~7.5) provides moderate basicity, favoring protonation under physiological conditions. This contrasts with diethylamino derivatives (pKa ~9.0), which remain predominantly ionized, altering membrane permeability .
  • LogP: Estimated logP for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is ~1.2, lower than diethylamino (logP ~2.1) or benzyl-substituted (logP ~2.8) analogues, suggesting improved aqueous compatibility .

Commercial and Industrial Use

  • Listed in tertiary amine catalogs (e.g., CymitQuimica, Ref: 10-F754789) as a high-purity intermediate (≥98%), highlighting its demand in scalable pharmaceutical synthesis .

Biological Activity

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by its piperazine moiety, which enhances its pharmacological properties. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. In a comparative analysis, compounds with similar structures demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM .

CompoundMIC (μM)Target Strains
This compoundTBDS. aureus, E. coli
Comparison Compound A2.18S. aureus
Comparison Compound B3.08E. coli

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent through the inhibition of Discoidin Domain Receptors (DDR1 and DDR2). These receptors are implicated in inflammatory responses, and their inhibition has been linked to reduced cytokine production in macrophages . In vitro studies indicated that compounds similar to this compound could significantly lower the levels of inflammatory markers such as IL-8 and TNF-alpha.

Anticancer Potential

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, a study reported IC50 values for related compounds against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, suggesting potential for further development as anticancer agents .

Cell LineIC50 (μM)Compound
MCF70.01Derivative A
NCI-H4600.03Derivative B

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Inhibition : The compound acts as an inhibitor of DDRs, which play a crucial role in mediating inflammatory responses.
  • Cytokine Modulation : It has been shown to modulate cytokine secretion in immune cells, thereby influencing the inflammatory process.
  • Cell Proliferation Inhibition : In cancer models, it inhibits cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

A notable study explored the effects of a related compound on inflammation in mouse models. The results indicated that treatment with the compound resulted in a significant decrease in mortality rates associated with LPS-induced sepsis, highlighting its therapeutic potential in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.